AB-FUBINACA metabolite 3

Forensic Toxicology LC-MS/MS Synthetic Cannabinoids

AB-FUBINACA metabolite 3 (also known as M3, FUB-AMB 3-butanoic acid metabolite, or MMB-FUBINACA metabolite is a major carboxylic acid metabolite of the synthetic cannabinoid receptor agonist AB-FUBINACA, formed via terminal amide hydrolysis. The compound retains the intact 4-fluorobenzyl and indazole core structure of the parent drug but with the terminal primary amide replaced by a carboxylic acid group, which enables its use as a definitive urinary and tissue biomarker of AB-FUBINACA consumption.

Molecular Formula C20H20FN3O3
Molecular Weight 369.4 g/mol
CAS No. 1877243-60-1
Cat. No. B593344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAB-FUBINACA metabolite 3
CAS1877243-60-1
SynonymsMMB-FUBINACA metabolite 1
Molecular FormulaC20H20FN3O3
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F
InChIInChI=1S/C20H20FN3O3/c1-12(2)17(20(26)27)22-19(25)18-15-5-3-4-6-16(15)24(23-18)11-13-7-9-14(21)10-8-13/h3-10,12,17H,11H2,1-2H3,(H,22,25)(H,26,27)/t17-/m0/s1
InChIKeyXWTKFXNTAUXIRK-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AB-FUBINACA Metabolite 3 (CAS 1877243-60-1): Analytical Reference Standard for Forensic and Clinical Toxicology


AB-FUBINACA metabolite 3 (also known as M3, FUB-AMB 3-butanoic acid metabolite, or MMB-FUBINACA metabolite 1) is a major carboxylic acid metabolite of the synthetic cannabinoid receptor agonist AB-FUBINACA, formed via terminal amide hydrolysis [1]. The compound retains the intact 4-fluorobenzyl and indazole core structure of the parent drug but with the terminal primary amide replaced by a carboxylic acid group, which enables its use as a definitive urinary and tissue biomarker of AB-FUBINACA consumption [2]. It is supplied as a ≥98% pure analytical reference standard (neat solid), qualified under ISO/IEC 17025 and ISO 17034 guidelines for quantitative forensic and clinical toxicology applications .

AB-FUBINACA Metabolite 3: Critical Procurement Considerations for Forensic and Clinical Assay Validation


Analytical reference materials for synthetic cannabinoid metabolites are not interchangeable due to significant differences in chromatographic retention, ionization efficiency, and fragmentation patterns that directly impact quantitative assay accuracy. AB-FUBINACA metabolite 3 (M3) exhibits distinct analytical behavior compared to the parent compound AB-FUBINACA and even other structurally related metabolites such as AB-FUBINACA metabolite 4 (M4). Substituting M3 with a generic synthetic cannabinoid metabolite standard or relying on parent compound detection alone compromises assay sensitivity and specificity, as parent AB-FUBINACA is detected in only 54% of authentic urine case samples, whereas M3 is consistently present and therefore essential for reliable consumption verification [1].

AB-FUBINACA Metabolite 3 (M3) vs. Comparator Compounds: Quantitative Differentiation Evidence


Enhanced Sensitivity in LC-MS/MS Detection Compared to Parent AB-FUBINACA

AB-FUBINACA metabolite 3 (M3) demonstrates substantially higher detection rates in urine than the parent compound AB-FUBINACA, establishing it as a more reliable biomarker for consumption verification. In a study of 28 authentic case samples analyzed by LC-QTOF-MS, the parent compound AB-FUBINACA was detected in only 54% of urine specimens, whereas M3 was among the three metabolites suitable as markers of drug intake and was detected in all but one case [1].

Forensic Toxicology LC-MS/MS Synthetic Cannabinoids

Superior Assay Sensitivity (LOQ) of M3 Relative to Metabolite M4

AB-FUBINACA metabolite 3 (M3) exhibits a lower limit of quantification (LOQ) than AB-FUBINACA metabolite 4 (M4) across both urine and tissue matrices, enabling more sensitive detection in forensic casework. Using LC-quadrupole-ion trap-tandem mass spectrometry, the LOQ for M3 was determined to be 10 pg/mL in urine and 60 pg/g in tissues, whereas the LOQ for M4 was 10-fold higher at 100 pg/mL in urine and 600 pg/g in tissues [1].

Method Validation Quantitative Analysis Tissue Toxicology

Quantified In Vivo Concentrations in Human Solid Tissues: M3 vs. M4

In the first quantitative study of AB-FUBINACA metabolites in authentic human solid tissues, M3 concentrations were determined in lung, liver, and kidney specimens obtained from a deceased user. While M4 was found to be the predominant metabolite (e.g., 14,400 pg/g in lung vs. 255 pg/g for M3), the absolute quantified values for M3—255 pg/g in lung, 202 pg/g in liver, and 155 pg/g in kidney—provide essential reference ranges for forensic interpretation [1].

Post-Mortem Toxicology Tissue Distribution Quantitative Analysis

Comprehensive Mass Spectral Library Coverage for Confident Identification

AB-FUBINACA metabolite 3 has curated, high-quality tandem mass spectral data available through the mzCloud database, encompassing 5 spectral trees and 1,746 spectra acquired on Orbitrap Fusion with FAIMS and Q Exactive Plus Orbitrap instruments [1]. In contrast, metabolite M4 lacks comparable public spectral library coverage. This spectral depth includes MS1, MS2, MS3, MS4, and MS5 fragmentation data, enabling confident identification and differentiation from isobaric interferences [1].

Mass Spectrometry Spectral Library High-Resolution MS

ISO 17034 Certified Reference Material (CRM) Status

AB-FUBINACA metabolite 3 is available as a Certified Reference Material (CRM) that has been manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards, with characterization by metrologically valid procedures . This CRM qualification supports quantitative analytical applications in accredited forensic and clinical laboratories. In contrast, metabolite M4 is typically supplied as an analytical reference standard without the same CRM designation from major vendors .

Forensic Quality Assurance ISO Accreditation Method Validation

AB-FUBINACA Metabolite 3 (M3): Prioritized Applications for Forensic and Clinical Toxicology Laboratories


Urinary Biomarker Confirmation for Workplace and Criminal Justice Drug Testing

M3 is the primary urinary target for confirming AB-FUBINACA consumption in regulated drug testing programs. Its >96% detection rate in authentic urine case samples [1] makes it essential for laboratories seeking to comply with mandatory guidelines for synthetic cannabinoid testing. Parent AB-FUBINACA detection in urine is unreliable (54% detection rate), rendering M3 procurement a requirement for assay sensitivity and forensic defensibility [1].

Post-Mortem Tissue Analysis in Medical Examiner and Coroner Casework

M3 reference material is required for the quantification of AB-FUBINACA exposure in post-mortem investigations where urine is unavailable. Combined analysis of M3 and M4 in lung or kidney tissue is recommended as the most robust approach for proving AB-FUBINACA consumption [2]. M3's 10-fold lower LOQ (60 pg/g) relative to M4 (600 pg/g) [2] ensures detection capability in cases with low metabolite concentrations.

LC-HRMS Method Development and Non-Targeted Screening Workflows

Laboratories developing high-resolution mass spectrometry (HRMS) methods for synthetic cannabinoid screening should prioritize M3 reference standard acquisition due to its comprehensive, curated spectral library data [3]. The availability of MS1 through MS5 fragmentation spectra acquired on Orbitrap platforms enables confident identification and reduces the risk of false negative reporting in non-targeted analyses [3].

Accredited Forensic Laboratory Quantitative Assay Calibration

Forensic laboratories operating under ISO/IEC 17025 accreditation should procure M3 in its CRM-grade formulation to satisfy traceability and measurement uncertainty requirements . The CRM certification to ISO 17034 ensures that calibration curves and quantitative results are defensible under legal scrutiny and external proficiency testing schemes .

Technical Documentation Hub

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